molecular formula C20H26O6 B585284 rac Secoisolariciresinol-13C3 CAS No. 1346602-47-8

rac Secoisolariciresinol-13C3

Cat. No.: B585284
CAS No.: 1346602-47-8
M. Wt: 365.399
InChI Key: PUETUDUXMCLALY-JQGCDJRGSA-N
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Description

rac Secoisolariciresinol-13C3: is a synthetic isotopically labeled compound derived from secoisolariciresinol, a type of lignan found in various plant sources such as flaxseeds, sesame seeds, and whole grains. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Secoisolariciresinol-13C3 typically involves the incorporation of carbon-13 isotopes into the secoisolariciresinol molecule. This can be achieved through various synthetic routes, including:

    Starting Material Preparation: The synthesis begins with the preparation of labeled precursors, such as carbon-13 labeled phenylpropanoids.

    Coupling Reactions: The labeled precursors undergo coupling reactions to form the lignan structure. Common reagents used in these reactions include palladium catalysts and base conditions.

    Purification: The final product is purified using chromatographic techniques to obtain this compound with high isotopic purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: rac Secoisolariciresinol-13C3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions with other compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lignan derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

rac Secoisolariciresinol-13C3 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of lignans in plant extracts and dietary supplements.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

    Medicine: Research focuses on its potential therapeutic effects in the prevention and treatment of diseases such as cancer, cardiovascular diseases, and osteoporosis.

    Industry: this compound is used in the development of functional foods and nutraceuticals, leveraging its health-promoting properties.

Comparison with Similar Compounds

rac Secoisolariciresinol-13C3 can be compared with other lignans and related compounds:

    Secoisolariciresinol: The non-labeled form of the compound, commonly found in plant sources.

    Matairesinol: Another lignan with similar antioxidant and health-promoting properties.

    Enterolactone: A metabolite of lignans produced by gut microbiota, known for its estrogenic and anti-cancer activities.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research focused on understanding the metabolism and biological effects of lignans.

Properties

CAS No.

1346602-47-8

Molecular Formula

C20H26O6

Molecular Weight

365.399

IUPAC Name

(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1

InChI Key

PUETUDUXMCLALY-JQGCDJRGSA-N

SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O

Synonyms

(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3;  (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3;  (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; 

Origin of Product

United States

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